Gram-Positive Antibacterial Potency: 4- to 8-Fold Superiority of Gatifloxacin Over Ciprofloxacin Against Clinical Isolates
In a head-to-head comparison of 3,482 pre-treatment clinical trial isolates collected during 1997–1998, gatifloxacin demonstrated 4- to 8-fold greater potency than ciprofloxacin against Gram-positive bacteria [1]. Gatifloxacin MIC90 values were ≤0.33 mg/L against both Staphylococcus aureus and Streptococcus pneumoniae, and ≤1.0 mg/L against viridans streptococci and Enterococcus faecalis. This Gram-positive potency advantage was corroborated in an independent study where gatifloxacin was 2- to 4-fold more potent than both ciprofloxacin and ofloxacin against staphylococci, streptococci, pneumococci, and enterococci, with gatifloxacin MIC90s ≤1 mg/L except for methicillin-resistant S. aureus (4 mg/L) and E. faecium (4 mg/L) [2]. Against Enterobacteriaceae, both quinolones showed comparable MIC90s (generally ≤0.38 mg/L).
| Evidence Dimension | In vitro antibacterial activity (MIC90) against Gram-positive pathogens |
|---|---|
| Target Compound Data | Gatifloxacin MIC90 ≤0.33 mg/L (S. aureus, S. pneumoniae); ≤1.0 mg/L (viridans streptococci, E. faecalis) [1] |
| Comparator Or Baseline | Ciprofloxacin (Gram-positive MIC90 values 4- to 8-fold higher); ofloxacin (MIC90 values 2- to 4-fold higher) [REFS-1, REFS-2] |
| Quantified Difference | 4- to 8-fold greater potency than ciprofloxacin against Gram-positive bacteria; 2- to 4-fold greater potency than ciprofloxacin and ofloxacin against staphylococci, streptococci, pneumococci, and enterococci |
| Conditions | Agar/broth dilution MIC testing; 3,482 clinical trial isolates (Huczko et al.); comparative MIC90 determination across multiple species (Fung-Tomc et al., J Antimicrob Chemother 2000) |
Why This Matters
Researchers procuring a fluoroquinolone for Gram-positive-focused antibacterial studies (e.g., S. pneumoniae, S. aureus, enterococci) will require 4- to 8-fold lower concentrations of gatifloxacin than ciprofloxacin to achieve equivalent bacterial inhibition, directly impacting assay design, dosing regimens, and cost-efficiency in high-throughput screening.
- [1] Huczko E, Valera L, Stickle T, Macko C, Fung-Tomc J. Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997–1998. Int J Antimicrob Agents. 2000;16(4):401-405. PMID: 11118848. View Source
- [2] Fung-Tomc J, Minassian B, Kolek B, Washo T, Huczko E, Bonner D. In vitro antibacterial spectrum of a new broad-spectrum 8-methoxy fluoroquinolone, gatifloxacin. J Antimicrob Chemother. 2000;45(4):437-446. PMID: 10747819. View Source
